molecular formula C21H18N2O2 B2362883 (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034522-93-3

(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2362883
CAS No.: 2034522-93-3
M. Wt: 330.387
InChI Key: VNIGCPRWXLVFNF-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and an indolinyl group. This compound is part of the indole derivatives family, which are known for their diverse biological activities and significant roles in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone are not fully understood yet. It is known that indole derivatives, to which this compound belongs, can interact with multiple receptors and have been found in many important synthetic drug molecules . These interactions can influence various biochemical reactions, although the specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are currently unknown. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that indole derivatives can bind with high affinity to multiple receptors . This binding could potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 5-(pyridin-4-yl)indole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
  • (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)ethanone
  • (3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)propanone

Uniqueness

(3-Methoxyphenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyridinyl group, and indolinyl group contribute to its versatility and potential for diverse applications .

Properties

IUPAC Name

(3-methoxyphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-25-19-4-2-3-18(14-19)21(24)23-12-9-17-13-16(5-6-20(17)23)15-7-10-22-11-8-15/h2-8,10-11,13-14H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIGCPRWXLVFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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